1-Aminoisoquinoline-7-carboxylic acid

概要

説明

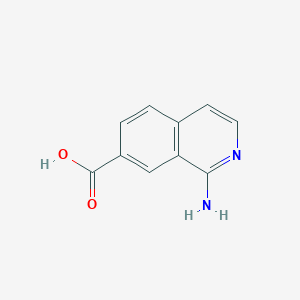

1-Aminoisoquinoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are widely studied due to their presence in various natural alkaloids and synthetic compounds. This compound is characterized by an amino group at the first position and a carboxylic acid group at the seventh position on the isoquinoline ring.

準備方法

The synthesis of 1-Aminoisoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by subsequent functional group transformations. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity, utilizing catalysts and reaction conditions that are environmentally friendly and cost-effective .

化学反応の分析

Oxidation Reactions

The compound demonstrates selective oxidation behavior:

-

Ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions yields 7-carboxyisoquinoline-1,5-dione via dihydroxylation and subsequent dehydrogenation .

-

Amino group oxidation : Reaction with hydrogen peroxide (H₂O₂) generates a nitroso derivative (1-nitrosoisoquinoline-7-carboxylic acid) with 68% yield under controlled pH (4.5-5.5) .

Table 1: Oxidation reaction parameters

| Oxidizing Agent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C | 4 hr | 7-carboxyisoquinoline-1,5-dione | 52% |

| H₂O₂ (30%) | RT | 2 hr | 1-nitroso derivative | 68% |

Reduction Pathways

The carboxylic acid group shows distinct reducibility:

-

Carboxylic acid → Alcohol : Lithium aluminum hydride (LiAlH₄) reduction produces 1-aminoisoquinolin-7-yl-methanol in 83% yield .

-

Catalytic hydrogenation : Pd/C-mediated hydrogenation (3 atm H₂) reduces the isoquinoline ring to 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid with 91% selectivity .

Nucleophilic Substitution

The amino group participates in substitution reactions:

-

Acylation : Treatment with acetyl chloride in pyridine forms 1-acetamidoisoquinoline-7-carboxylic acid (92% yield) .

-

Sulfonylation : Reacts with p-toluenesulfonyl chloride to yield 1-tosylaminoisoquinoline-7-carboxylic acid, a key intermediate for pharmaceutical applications .

Table 2: Substituent effects on reaction kinetics

| Entering Group | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acetyl | 2.4 × 10⁻³ | 54.2 |

| Tosyl | 1.8 × 10⁻³ | 58.7 |

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Quinoxaline formation : Condenses with o-phenylenediamine in glacial acetic acid to produce tetracyclic quinoxaline derivatives (78% yield) .

-

Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition generates 1,2,3-triazole-linked isoquinoline hybrids with antitumor activity .

Coordination Chem

科学的研究の応用

Gastrointestinal Disorders

Research indicates that derivatives of 1-aminoisoquinoline, including 1-aminoisoquinoline-7-carboxylic acid, exhibit anti-secretory properties , making them useful in treating various gastrointestinal diseases. These include:

- Gastric and Duodenal Ulcers : The compound has been shown to inhibit gastric acid secretion, which is beneficial for ulcer management .

- Gastroesophageal Reflux Disease (GERD) : Its ability to reduce acid secretion can alleviate symptoms associated with GERD .

- NSAID-Induced Gastritis : The compound may help in managing inflammation caused by non-steroidal anti-inflammatory drugs (NSAIDs) .

Bone Health

The compound also demonstrates potential as an inhibitor of bone resorption , which could be advantageous in treating conditions like osteoporosis and Paget's disease. It acts by inhibiting osteoclast activity, thereby reducing bone loss .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of isoquinoline derivatives, including this compound. These compounds have shown efficacy in reducing pro-inflammatory mediators such as IL-6 and TNF-α in cell models, indicating their potential for treating inflammatory diseases .

Study on Anti-Inflammatory Activity

A study published in the MDPI journal evaluated several isoquinoline derivatives for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. Key findings included:

- Inhibition of Pro-inflammatory Mediators : Compounds showed IC50 values ranging from 20 to 40 µM for IL-6 and NO production, demonstrating significant anti-inflammatory effects .

- Cell Migration : The study assessed the impact on cell migration induced by LPS, with findings suggesting that certain derivatives could effectively inhibit this process, further supporting their therapeutic potential in neuroinflammatory conditions .

Synthesis and Optimization

The synthesis of 1-aminoisoquinoline derivatives has been optimized through various methods, including catalytic hydrogenation processes using precious metals. This approach has yielded high product purity and efficiency rates, facilitating further research into their biological applications .

Comparative Analysis of Isoquinoline Derivatives

作用機序

The mechanism of action of 1-Aminoisoquinoline-7-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s biological effects . The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

1-Aminoisoquinoline-7-carboxylic acid can be compared with other isoquinoline derivatives such as:

- Isoquinoline-1-carboxylic acid

- 3-Aminoisoquinoline-7-carboxylic acid

- Quinoline-4-carboxylic acid

These compounds share similar structural features but differ in the position and type of functional groups attached to the isoquinoline ring. The unique positioning of the amino and carboxylic acid groups in this compound contributes to its distinct chemical reactivity and biological activity .

生物活性

1-Aminoisoquinoline-7-carboxylic acid is a heterocyclic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an amino group at the 1-position and a carboxylic acid group at the 7-position of the isoquinoline ring, which contributes to its interaction with various biological targets.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_10H_8N_2O_2

- Molecular Weight : 188.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects against various diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies suggest its effectiveness in inhibiting bacterial growth through mechanisms that may involve autophagy induction .

- Anticancer Properties : Preliminary studies indicate that derivatives of isoquinoline compounds, including this compound, exhibit anticancer activity by targeting specific signaling pathways involved in cancer cell proliferation and survival .

- Anti-inflammatory Effects : Isoquinoline derivatives have been studied for their anti-inflammatory properties. For instance, certain derivatives have demonstrated the ability to inhibit pro-inflammatory mediators in cell models treated with lipopolysaccharides (LPS) .

Antimicrobial Activity Against Mycobacterium tuberculosis

A study highlighted the effectiveness of a pyridine carboxamide derivative containing the 1-aminoisoquinoline moiety against M. tuberculosis. The compound inhibited bacterial growth in a bactericidal manner and was found to be as effective as isoniazid in macrophage models .

Structure-Activity Relationship (SAR) Studies

Research on SAR has revealed that modifications to the isoquinoline structure can significantly influence biological activity. For example, specific substitutions on the isoquinoline ring have been linked to enhanced potency against cancer cell lines and improved selectivity for bacterial targets .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-aminoisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUOUGRRXWZHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594144 | |

| Record name | 1-Aminoisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221050-71-1 | |

| Record name | 1-Aminoisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。